1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile
Description
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile is a cyclopropane-based nitrile derivative featuring a hydroxymethyl (–CH2OH) substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCKLGXCOODHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species. Common reagents for this reaction include diazomethane or dihalocarbenes.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde reacts with the aromatic compound in the presence of a base such as sodium hydroxide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., halide) is replaced by a cyano group using reagents such as sodium cyanide or copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon)
Substitution: Sodium cyanide (NaCN), copper(I) cyanide (CuCN)
Major Products Formed
Oxidation: 1-[4-(Carboxy)phenyl]cyclopropane-1-carbonitrile
Reduction: 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile has been studied for its biological properties, particularly in the realm of medicinal chemistry. Some key findings include:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activities. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
This compound has also been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. The hydroxymethyl group may play a role in enhancing neuroprotection by modulating neuroinflammatory pathways and promoting neuronal survival.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Starting Materials : Phenolic compounds and cyclopropane derivatives.
- Key Reactions :
- Hydroxymethylation of phenolic substrates.
- Cyclopropanation reactions.
- Nitrile formation via nucleophilic substitution.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal investigated the anticancer effects of various derivatives of cyclopropane compounds, including this compound. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.2 | Apoptosis induction |
| Compound B | 3.8 | Cell cycle arrest |
Case Study 2: Neuroprotective Studies
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal viability.
| Treatment Group | Neuronal Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 45 | High |
| Compound Treatment | 75 | Low |
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Aromatic Ring Substituents
- 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile (C10H9NO): Contains a hydroxyl (–OH) group instead of hydroxymethyl. Lower molecular weight (159.19 g/mol vs. 173.21 g/mol for the hydroxymethyl analog). Predicted collision cross-section (CCS) for [M+H]<sup>+</sup> is 135.8 Ų, indicating moderate polarity . The hydroxyl group may confer stronger hydrogen-bonding capacity but lower metabolic stability compared to hydroxymethyl .
1-(4-Bromophenyl)cyclopropane-1-carbonitrile (C10H9BrN):
Cyclopropane Ring Modifications
1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile :
- 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile: Extended alkyl-sulfonyl chains increase molecular weight (281.41 g/mol) and solubility in nonpolar solvents .
ALDH1A1 Inhibitors
- Trends: Bulky electron-withdrawing groups (e.g., sulfonyl, fluoroquinoline) significantly enhance inhibitory potency compared to hydroxymethyl or hydroxyl substituents .
Key Properties
- Safety Notes: Nitriles generally require precautions against inhalation and skin contact (e.g., P261/P262 statements) . Hydroxymethyl derivatives may exhibit lower toxicity compared to halogenated analogs due to reduced electrophilicity .
Biological Activity
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile (CAS No. 1314648-27-5) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropane ring attached to a hydroxymethylphenyl group and a nitrile functional group, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Data
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects. The following table summarizes key findings from relevant research:
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of cyclopropane derivatives, this compound demonstrated significant modulation of the hepatitis B virus (HBV) capsid assembly. The compound's ability to inhibit viral replication was attributed to its structural features that allow for effective binding to viral components, leading to reduced viral load in treated subjects.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound showed promising results against various cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.
Pharmacokinetics
Though detailed pharmacokinetic data specific to this compound is sparse, compounds with similar structures typically exhibit favorable absorption and distribution characteristics. Studies suggest that such compounds may have good oral bioavailability and metabolic stability, which are essential for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile, and how are reaction conditions optimized?
- Methodology : The synthesis of cyclopropane-carbonitrile derivatives typically involves cyclopropanation of vinyl precursors via [2+1] cycloaddition or Simmons–Smith reactions. For hydroxymethyl-substituted analogs, protecting groups (e.g., silyl ethers) may stabilize the hydroxymethyl moiety during synthesis. Reaction optimization includes:
- Temperature : 0–5°C for sensitive intermediates to prevent thermal decomposition .
- Atmosphere : Inert conditions (N₂/Ar) to avoid moisture interference, critical for nitrile stability .
- Catalysts : Transition metals (e.g., Cu or Rh) for stereoselective cyclopropanation .
- Validation : Monitor reaction progress via TLC or GC-MS, and confirm regiochemistry using NOESY NMR.
Q. How can researchers characterize the stability of the cyclopropane ring under varying pH and solvent conditions?
- Methodology :
- Kinetic Studies : Perform stability assays in buffered solutions (pH 1–13) at 25°C and 37°C. Track ring-opening reactions via UV-Vis (λ = 240–280 nm) or HPLC .
- Solvent Effects : Test polar (DMSO, H₂O) vs. nonpolar (toluene) solvents. Cyclopropane rings are more stable in aprotic solvents due to reduced nucleophilic attack .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring (δ = 0.8–1.5 ppm for CH₂ protons) and hydroxymethyl group (δ = 4.5–4.7 ppm for -CH₂OH) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O from hydroxymethyl) .
Advanced Research Questions
Q. How do electronic effects of the hydroxymethyl and nitrile groups influence the cyclopropane ring’s reactivity in ring-opening reactions?
- Mechanistic Insight :
- Electron-Withdrawing Nitrile : Stabilizes the cyclopropane ring via conjugation, reducing susceptibility to electrophilic attack.
- Hydroxymethyl Donor : Enhances ring strain via steric effects, increasing reactivity toward nucleophiles (e.g., amines, thiols).
- Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., 1-phenylcyclopropanecarbonitrile) using kinetic isotope effects or Hammett plots .
Q. What computational strategies can predict the compound’s binding affinity for enzyme targets (e.g., ACC synthase)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Focus on hydrogen bonding (nitrile/hydroxymethyl with catalytic residues) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Validation : Correlate computational results with in vitro enzymatic assays (IC₅₀ values). For example, cyclopropane-carboxylic acid analogs show IC₅₀ < 10 µM in ACC inhibition .
Q. How can researchers resolve contradictory data on the compound’s thermal stability reported in different studies?
- Troubleshooting Framework :
Purity Analysis : Verify sample purity via HPLC; impurities (e.g., residual catalysts) may lower decomposition temperatures .
DSC/TGA : Perform differential scanning calorimetry (DSC) to identify endothermic peaks (melting) vs. exothermic decomposition .
Reproducibility : Cross-validate methods in independent labs. For example, discrepancies in 1-(4-Methylphenyl)cyclopropanamine HCl stability were resolved by standardizing heating rates .
Safety and Handling
Q. What safety protocols are critical given the limited toxicological data for this compound?
- Precautionary Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
